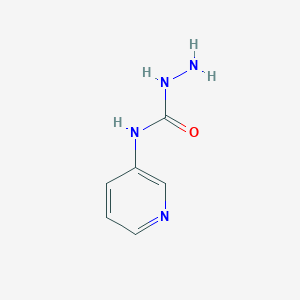

1-Amino-3-pyridin-3-ylurea

描述

Urea derivatives are widely studied for their biological and chemical properties, including enzyme inhibition and pharmaceutical applications. The pyridine moiety enhances solubility and electronic interactions, while the urea group contributes to hydrogen-bonding capabilities .

准备方法

Synthetic Routes and Reaction Conditions: 1-Amino-3-pyridin-3-ylurea can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with isocyanates or carbamoyl chlorides under mild conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product.

化学反应分析

Types of Reactions: 1-Amino-3-pyridin-3-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.

科学研究应用

Chemical Synthesis

Building Block in Organic Synthesis

1-Amino-3-pyridin-3-ylurea serves as a valuable building block in organic synthesis. Its functional groups allow for diverse reactions, enabling the formation of more complex molecules. The compound can undergo various transformations, including:

- Oxidation : Producing oxidized derivatives of the aromatic rings.

- Reduction : Resulting in reduced forms of the urea moiety.

- Substitution : Leading to substituted urea derivatives.

These reactions are crucial for developing new compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. In vitro studies have shown its ability to inhibit the growth of various microbial strains and cancer cell lines. For example, compounds derived from this structure have been investigated for their efficacy against:

- Bacterial Infections : Effective against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Lines : Demonstrated cytotoxic effects on several cancer types, making it a candidate for further development as an anticancer agent.

Medicinal Chemistry

Therapeutic Agent Development

This compound has been explored as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. The compound's mechanism of action involves:

- Binding Affinity : The ability to bind selectively to specific proteins, modulating their activity.

- Kinase Inhibition : Some derivatives have been identified as inhibitors of kinases involved in cancer progression, such as the Aurora kinase family and Monopolar Spindle 1 (MPS1) .

Case Study: Kinase Targeted Libraries

A study profiling a library of 3-amino-pyridin derivatives identified potent inhibitors for MPS1 and Aurora kinases. The introduction of various substituents on the pyridine ring significantly influenced the inhibitory activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Material Science Applications

Development of New Materials

In material science, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows it to function as:

- Ligands for Metal Complexes : Facilitating the formation of coordination compounds used in catalysis.

- Polymers and Coatings : Enhancing the properties of polymers through incorporation into composite materials.

作用机制

The mechanism of action of 1-amino-3-pyridin-3-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-Amino-3-pyridin-3-ylurea with structurally analogous compounds from the evidence, focusing on molecular features, hazards, and applications.

Urea Derivatives

Key Differences :

Pyridine-Containing Compounds

Key Differences :

- 3-(Aminomethyl)pyridine lacks the urea group but shares the pyridine scaffold, making it less polar than this compound. The latter’s urea group may enhance binding to biological targets via hydrogen bonding .

Pyrrolidinone and Pyrrolidine Derivatives

Key Differences :

- Pyrrolidinone derivatives (e.g., 1-Aminopyrrolidin-2-one hydrochloride) exhibit rigid ring structures, contrasting with the planar urea group in this compound. The latter’s pyridine ring may confer greater metabolic stability compared to pyrrolidinones .

生物活性

1-Amino-3-pyridin-3-ylurea is a heterocyclic compound recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C6H8N4O

- Molecular Weight : 168.16 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and cellular signaling pathways, leading to various biological effects such as:

- Inhibition of Enzyme Activity : It may inhibit certain enzymes linked to disease processes.

- Receptor Binding : The compound has shown affinity for adenosine receptors, which are crucial in numerous physiological processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can effectively combat both Gram-positive and Gram-negative bacteria. A study demonstrated its efficacy against various pathogens, suggesting potential applications in treating bacterial infections.

Anticancer Properties

Preliminary investigations have shown that this compound possesses anticancer properties. It has been tested in vitro against several cancer cell lines, revealing cytotoxic effects that warrant further exploration in clinical settings.

Case Studies

- Antibacterial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their binding affinity to human adenosine A3 receptors. The results indicated that certain modifications enhanced receptor affinity significantly, suggesting a pathway for developing potent antibacterial agents .

- Anticancer Activity : Another study focused on the compound's effect on cancer cell proliferation. Results showed a dose-dependent inhibition of cell growth in several cancer types, indicating its potential as a therapeutic agent .

Data Table: Biological Activities of this compound

常见问题

Q. Basic: What are the key considerations for synthesizing 1-Amino-3-pyridin-3-ylurea with high purity?

Methodological Answer:

Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, stoichiometry, and solvent selection). For example, analogous urea derivatives (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) are synthesized via coupling reactions between isocyanates and amines under anhydrous conditions . Key steps include:

- Purification: Use column chromatography with gradients of polar/non-polar solvents to isolate the product.

- Characterization: Validate purity via HPLC (≥95%) and confirm structure using -NMR and -NMR, comparing peak assignments to analogous pyridinyl-urea compounds .

- Safety: Follow protocols for handling pyridine derivatives (e.g., 3-Aminopyridine), including PPE and fume hood use due to toxicity risks .

Q. Advanced: How can computational modeling guide the design of experiments studying this compound’s molecular interactions?

Methodological Answer:

Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations can predict binding affinities and reactive sites. For instance:

- Target Identification: Use docking software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinase enzymes). Compare results with experimental IC values to validate predictions.

- Solubility Optimization: Calculate partition coefficients (logP) via software like MarvinSketch to design derivatives with improved bioavailability.

- Data Integration: Cross-reference computational results with spectroscopic data (e.g., IR for hydrogen-bonding patterns) to resolve discrepancies .

Q. Basic: What analytical techniques are most reliable for characterizing this compound in complex mixtures?

Methodological Answer:

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) for quantification. Calibrate using a standard curve of the pure compound.

- Spectroscopy: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm error). For structural elucidation, -NMR in DMSO-d resolves NH and pyridinyl proton signals .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) determines melting points and polymorphic stability, critical for reproducibility .

Q. Advanced: How should researchers address contradictory data between experimental and computational results for this compound?

Methodological Answer:

Contradictions often arise from oversimplified models or experimental artifacts. Follow this workflow:

Replicate Experiments: Ensure reproducibility under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions).

Refine Models: Adjust computational parameters (e.g., solvent dielectric constant in MD simulations) to better mimic experimental settings.

Cross-Validation: Use multivariate analysis (e.g., PCA) to identify outliers in datasets. For example, unexpected byproducts in synthesis may skew spectroscopic interpretations .

Theoretical Alignment: Reconcile findings with established frameworks (e.g., Hammett constants for electronic effects in pyridine derivatives) .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Exposure Mitigation: Use nitrile gloves, lab coats, and fume hoods. Pyridine derivatives (e.g., 3-Aminopyridine) are toxic upon inhalation or dermal contact .

- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow institutional guidelines for hazardous urea derivatives.

- Emergency Response: Maintain access to eyewash stations and antidotes (e.g., activated charcoal for accidental ingestion) .

Q. Advanced: How can factorial design optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer:

A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio):

- Variable Screening: Use Pareto charts to identify significant factors (e.g., solvent polarity impacts yield more than temperature).

- Response Surface Methodology (RSM): Model interactions between variables to predict optimal conditions (e.g., 60°C, 1.2 eq. catalyst in DMF).

- Validation: Confirm scalability via batch reactions (1–10 g) and compare yields/purity to small-scale trials .

Q. Basic: How do researchers distinguish between primary and secondary sources when reviewing literature on this compound?

Methodological Answer:

- Primary Sources: Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) reporting original synthesis or bioactivity data.

- Secondary Sources: Use review articles (e.g., Chemical Reviews) for contextualizing findings but verify claims against primary data.

- Database Tools: Leverage SciFinder or Reaxys to trace citations and validate reproducibility claims .

Q. Advanced: What strategies are effective for studying this compound’s environmental impact via adsorption kinetics?

Methodological Answer:

- Batch Adsorption Studies: Use activated carbon or clay minerals as adsorbents. Monitor pH (4–10), temperature (25–45°C), and ionic strength.

- Kinetic Models: Fit data to pseudo-second-order or Langmuir isotherm models to determine adsorption mechanisms.

- Advanced Characterization: Employ XPS or FTIR to analyze surface interactions (e.g., hydrogen bonding with pyridinyl groups) .

Q. Basic: What statistical methods are appropriate for analyzing dose-response data in bioactivity studies?

Methodological Answer:

- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate EC and Hill coefficients.

- Error Analysis: Report 95% confidence intervals and perform ANOVA to compare treatments.

- Reproducibility: Include triplicate measurements and negative controls to minimize biological variability .

Q. Advanced: How can researchers integrate spectroscopic data with quantum mechanical calculations to resolve tautomeric forms of this compound?

Methodological Answer:

- Experimental Data: Acquire -NMR in DMSO-d and DO to observe exchangeable protons. Compare with IR spectra for carbonyl stretching frequencies.

- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-311+G**) to predict tautomer stability. Match calculated chemical shifts to experimental NMR.

- Dynamic Effects: Use variable-temperature NMR to study tautomeric equilibria and correlate with Boltzmann distributions from computational results .

属性

IUPAC Name |

1-amino-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKCHOCLHWUEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300210 | |

| Record name | N-3-Pyridinylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163119-78-6 | |

| Record name | N-3-Pyridinylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163119-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Pyridinylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。